![molecular formula C8H7N3O2 B1457602 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-carbonsäure CAS No. 1499578-19-6](/img/structure/B1457602.png)

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-carbonsäure

Übersicht

Beschreibung

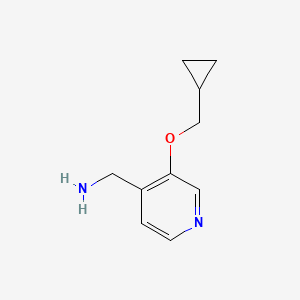

“7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1499578-19-6 . It has a molecular weight of 177.16 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the synthesis of a compound from 33 (154 mg, 1.00 mmol) and 6-(bromomethyl)-2-chloroquinoline (307 mg, 1.20 mmol) .

Molecular Structure Analysis

The InChI code for “7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is 1S/C8H7N3O2/c1-11-3-6 (8 (12)13)5-2-9-4-10-7 (5)11/h2-4H,1H3, (H,12,13) . Further structural analysis can be found in various studies .

Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives have been studied in the context of their antiviral activity . For instance, the discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted investigations into its 7H-pyrrolo[2,3-d]pyrimidine scaffold .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” include a molecular weight of 119.12 g/mol, XLogP3-AA of 0.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 0 .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Kinaseinhibition

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-Derivate wurden auf ihr Potenzial als Kinaseinhibitoren untersucht . Diese Verbindungen können so konzipiert werden, dass sie spezifische Kinasen selektiv hemmen, die an Krankheitspfaden beteiligt sind, und bieten so ein therapeutisches Potenzial für Erkrankungen wie Krebs.

Landwirtschaftliche Chemie: Pflanzenschutzmittel

Das Pyrrolopyrimidin-Gerüst wird für die Entwicklung neuer Pflanzenschutzmittel untersucht . Diese Verbindungen können als Grundlage für Pestizide oder Herbizide dienen und tragen zum Schutz von Nutzpflanzen vor Schädlingen und Krankheiten bei.

Materialwissenschaften: Organische elektronische Materialien

In der Materialwissenschaft werden Pyrrolopyrimidin-Derivate auf ihre elektronischen Eigenschaften untersucht . Sie könnten bei der Entwicklung organischer elektronischer Materialien verwendet werden, die für die Herstellung flexibler elektronischer Geräte unerlässlich sind.

Umweltwissenschaften: Schadstoffabbau

Die Forschung an Pyrrolopyrimidin-Verbindungen umfasst deren Anwendung in der Umweltwissenschaft, insbesondere beim Abbau von Schadstoffen . Diese Verbindungen könnten eine Rolle bei Umwelt-Sanierungsverfahren spielen.

Biochemie: Enzyminhibition

Die Pyrrolopyrimidin-Kernstruktur ist in der Biochemie für ihre Enzyminhibitionseigenschaften von Bedeutung . Es kann verwendet werden, um die Hemmung von Enzymen zu untersuchen, die in verschiedenen biochemischen Pfaden von entscheidender Bedeutung sind.

Pharmakologie: Arzneimittelentwicklung

In der Pharmakologie ist 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-carbonsäure ein wertvolles Zwischenprodukt bei der Synthese von Arzneimitteln . Sie ist besonders wichtig bei der Entwicklung neuer Therapeutika, die verschiedene Krankheiten bekämpfen.

Analytische Chemie: Chromatographiestandards

Diese Verbindung kann auch in der analytischen Chemie als Standard oder Referenzverbindung in der chromatographischen Analyse verwendet werden, was die Identifizierung und Quantifizierung von Substanzen unterstützt .

Chemische Synthese: Baustein

Schließlich dient sie als vielseitiger Baustein in der chemischen Synthese, der die Herstellung einer Vielzahl komplexer Moleküle für die weitere Forschung und Entwicklung ermöglicht .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in cell growth, apoptosis prevention, and cell proliferation . The interaction between 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and PAK4 involves binding to the hinge region and β-sheets of the kinase, leading to inhibition of its activity .

Cellular Effects

The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of breast cancer cells by inhibiting cyclin-dependent kinase 4/6 (CDK4/6), which are crucial for cell cycle progression . Additionally, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can modulate the expression of genes involved in cell growth and apoptosis, thereby impacting cellular function and viability .

Molecular Mechanism

At the molecular level, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as PAK4 and CDK4/6, leading to their inhibition . This binding is facilitated by hydrogen bonds and electrostatic interactions with key residues in the enzyme’s active site. Additionally, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within the body .

Subcellular Localization

The subcellular localization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with cytosolic enzymes . This localization is essential for the compound’s ability to exert its biochemical effects.

Eigenschaften

IUPAC Name |

7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-3-6(8(12)13)5-2-9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWMPOOBKALXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CN=CN=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B1457519.png)

![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)

![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)